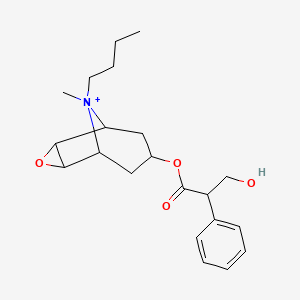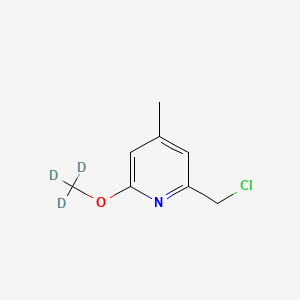![molecular formula C47H51NO15 B13857226 [(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-p-Hydroxy Paclitaxel-d5 is a deuterated derivative of 3’-p-Hydroxy Paclitaxel, a metabolite of Paclitaxel. Paclitaxel is a well-known chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer . The deuterated form, 3’-p-Hydroxy Paclitaxel-d5, is often used in research to study the pharmacokinetics and metabolism of Paclitaxel due to its stability and distinguishable mass spectrometric properties .
Métodos De Preparación
The synthesis of 3’-p-Hydroxy Paclitaxel-d5 involves several steps, starting from PaclitaxelThis can be achieved through various chemical reactions, including the use of deuterated reagents and catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
3’-p-Hydroxy Paclitaxel-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3’-p-Hydroxy Paclitaxel-d5 is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactivity of Paclitaxel derivatives.
Biology: Researchers use it to investigate the metabolic pathways and biological effects of Paclitaxel.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Paclitaxel, aiding in the development of more effective cancer treatments.
Industry: It is used in the production of stable isotope-labeled compounds for various analytical applications.
Mecanismo De Acción
The mechanism of action of 3’-p-Hydroxy Paclitaxel-d5 is similar to that of Paclitaxel. It stabilizes microtubules, preventing their depolymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, and the pathways involved are primarily related to microtubule dynamics and cell cycle regulation .
Comparación Con Compuestos Similares
3’-p-Hydroxy Paclitaxel-d5 can be compared with other Paclitaxel derivatives, such as:
6α-Hydroxy Paclitaxel: Another metabolite of Paclitaxel with similar properties but different metabolic pathways.
Docetaxel: A semi-synthetic analogue of Paclitaxel with a slightly different mechanism of action and clinical applications.
Paclitaxel: The parent compound, widely used in chemotherapy.
The uniqueness of 3’-p-Hydroxy Paclitaxel-d5 lies in its deuterated form, which provides enhanced stability and distinct mass spectrometric properties, making it valuable for research and analytical purposes .
Propiedades
Fórmula molecular |
C47H51NO15 |
|---|---|
Peso molecular |
874.9 g/mol |
Nombre IUPAC |
[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33?,35-,36+,37+,38-,40+,45+,46?,47+/m0/s1/i7D,9D,10D,13D,14D |
Clave InChI |
XKSMHFPSILYEIA-IYPUKEEQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@@H]([C@H]5[C@@]([C@H](CC6C5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


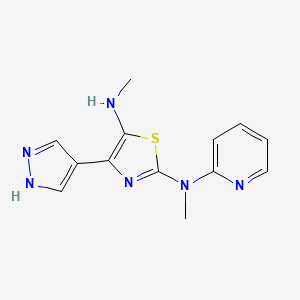
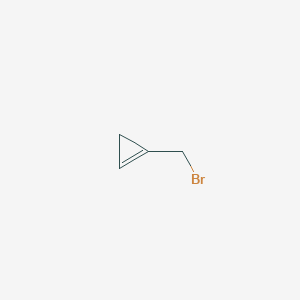
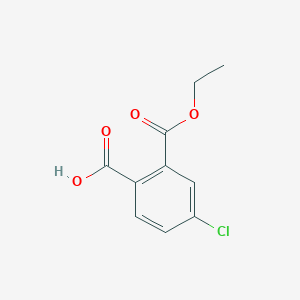
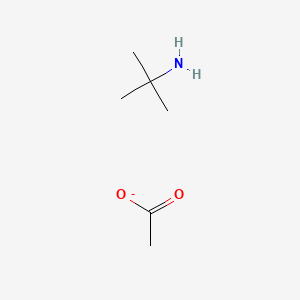
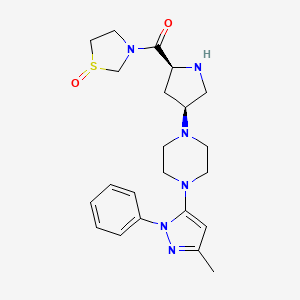



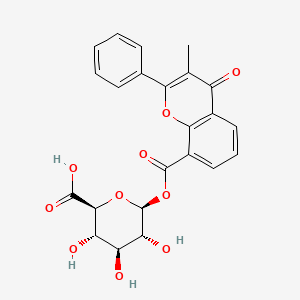
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[di((1,2-13C2)ethyl)amino]ethylsulfanyl]acetate](/img/structure/B13857189.png)


